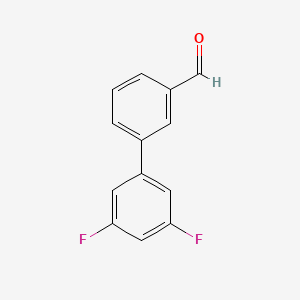

3-(3,5-Difluorophenyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O It is characterized by the presence of two fluorine atoms on the phenyl ring and an aldehyde group attached to another phenyl ring

Synthetic Routes and Reaction Conditions:

Aromatic Substitution: One common method for synthesizing this compound involves the aromatic substitution of a difluorobenzene derivative. This can be achieved through the reaction of 3,5-difluorobenzene with benzaldehyde under specific conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with 3,5-difluorobenzaldehyde to form the desired product. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-(3,5-Difluorophenyl)benzoic acid.

Reduction: 3-(3,5-Difluorophenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-(3,5-Difluorophenyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, dyes, and advanced materials.

Mécanisme D'action

The mechanism by which 3-(3,5-Difluorophenyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparaison Avec Des Composés Similaires

3,5-Difluorobenzaldehyde: Lacks the additional phenyl ring, making it less complex but still useful in various synthetic applications.

4-(3,5-Difluorophenyl)benzaldehyde: Similar structure but with the aldehyde group in a different position, leading to different reactivity and applications.

2-(3,5-Difluorophenyl)benzaldehyde: Another positional isomer with distinct chemical properties.

Uniqueness: 3-(3,5-Difluorophenyl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a versatile compound in both research and industrial contexts.

Activité Biologique

3-(3,5-Difluorophenyl)benzaldehyde, also known as 3,5-difluorobenzaldehyde, is an aromatic aldehyde that has garnered interest in various fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of fluorine substituents on the phenyl ring, contributes to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- CAS Number : 656306-74-0

- Molecular Formula : C13H9F2O

- Molecular Weight : 220.21 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The compound exhibits several pharmacological properties, including antibacterial and antitumor activities.

Antibacterial Activity

Research has indicated that this compound possesses significant antibacterial properties. In a study evaluating a series of substituted benzaldehydes for their antimicrobial effects, the difluorobenzaldehyde derivative demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 2.0 to 4.3 µM, showcasing its effectiveness compared to standard antibiotics .

Antitumor Activity

In addition to its antibacterial properties, this compound has shown promise in cancer research. A study on the synthesis of various benzaldehyde derivatives revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using IC50 values ranging from 10 to 20 µM across different cancer types .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

- DNA Interaction : Molecular docking studies suggest that it can bind to DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antibacterial Effects : A systematic evaluation of various benzaldehyde derivatives showed that those with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity due to increased electrophilicity .

- Antitumor Efficacy : In vitro studies demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models when administered at specific dosages over a defined period .

Data Summary

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCUWDBZWCZMFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457614 |

Source

|

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656306-74-0 |

Source

|

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.